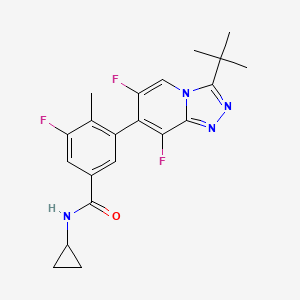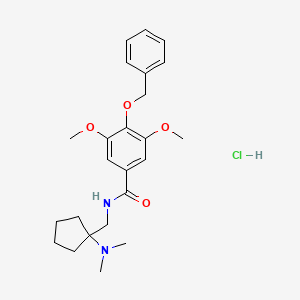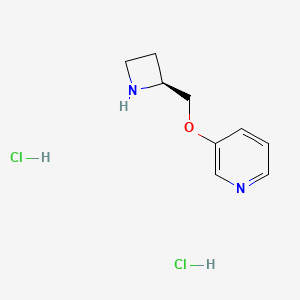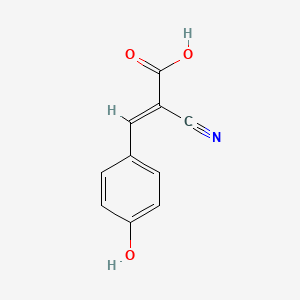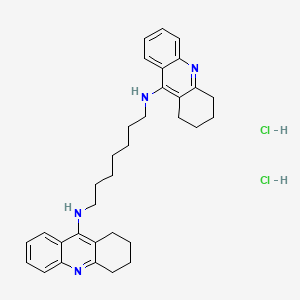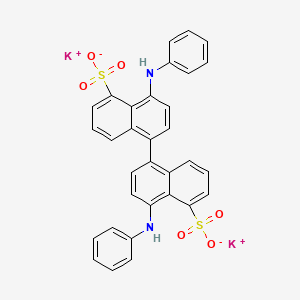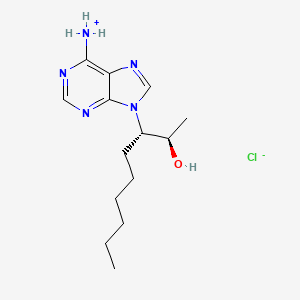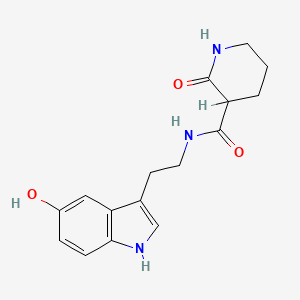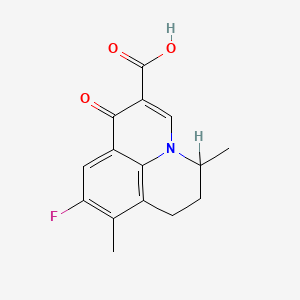
Ibafloxacin
Übersicht
Beschreibung
Ibafloxacin ist ein Fluorchinolon-Antibiotikum, das hauptsächlich in der Veterinärmedizin eingesetzt wurde. Es ist bekannt für seine breite bakterizide Aktivität gegen sowohl grampositive als auch gramnegative Bakterien . Die Verbindung wird chemisch als 6,7-Dihydro-5,8-dimethyl-9-fluor-1-oxo-1H,5H-benzo[ij]chinolizin-2-carbonsäure identifiziert .
Wissenschaftliche Forschungsanwendungen
Ibafloxacin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its antibacterial properties and mechanisms of action.
Industry: Utilized in the development of new antibacterial agents and formulations.
Wirkmechanismus
Ibafloxacin, also known as Ibafloxacine, is a synthetic antimicrobial substance of the fluoroquinolone class . It is a broad-spectrum antibiotic with bactericidal action against both Gram-positive and Gram-negative bacteria .
Target of Action
This compound primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for maintaining superhelical twists in bacterial DNA molecules during replication or transcription .
Mode of Action
This compound inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication . It has a higher affinity for bacterial DNA gyrase than for mammalian . This selective inhibition disrupts the normal cell division process, leading to bacterial cell death .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the excessive supercoiling of DNA during these processes . This disruption in the normal functioning of these enzymes inhibits normal cell division, leading to the bactericidal action of this compound .
Pharmacokinetics
The pharmacokinetics of this compound in animals have been studied
Result of Action
The result of this compound’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication and transcription, this compound disrupts normal bacterial cell division . This leads to the eradication of bacterial infections in the treated animal .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of any antibiotic can be influenced by factors such as the presence of other medications, the health status of the animal, and the specific characteristics of the bacterial infection .
Biochemische Analyse
Biochemical Properties
Ibafloxacin plays a significant role in biochemical reactions by inhibiting bacterial DNA gyrase, which is essential for the supercoiling of bacterial DNA . This inhibition prevents the replication and transcription of bacterial DNA, leading to the death of the bacterial cells. This compound interacts with various biomolecules, including DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . The interaction between this compound and these enzymes is characterized by the formation of a stable complex that prevents the re-ligation of the DNA strands, ultimately leading to bacterial cell death .
Cellular Effects
This compound affects various types of cells and cellular processes, particularly in bacterial cells. It disrupts cell function by inhibiting DNA replication and transcription, leading to cell death . In addition to its bactericidal effects, this compound can influence cell signaling pathways, gene expression, and cellular metabolism in bacteria. The inhibition of DNA gyrase and topoisomerase IV by this compound results in the accumulation of DNA breaks, which triggers a cellular stress response and ultimately leads to cell death . In mammalian cells, this compound has been shown to have minimal effects, as the target enzymes are not present in these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription. This compound binds to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands . This results in the accumulation of DNA breaks and ultimately leads to bacterial cell death. Additionally, this compound can induce the SOS response in bacteria, a cellular stress response that further contributes to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its efficacy and long-term effects on cellular function . Studies have shown that this compound is stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to the development of bacterial resistance, which can reduce its effectiveness . Additionally, prolonged exposure to this compound can result in changes in bacterial cell morphology and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dogs, the recommended dosage of this compound is 15 mg/kg given orally once daily for up to 10 days . At this dosage, this compound is effective in treating respiratory tract infections, urinary tract infections, and dermal infections caused by susceptible pathogens . At higher doses, this compound can cause toxic or adverse effects, including gastrointestinal disturbances, such as diarrhea and vomiting . In some cases, high doses of this compound can also affect the central nervous system, leading to symptoms such as dizziness and seizures .
Metabolic Pathways
This compound is metabolized in the liver, where it undergoes various biochemical transformations . The most abundant metabolite of this compound is 8-hydroxy-ibafloxacin, which is also microbiologically active . Both this compound and its metabolite act synergistically to exert their antibacterial effects . The metabolic pathways of this compound involve the action of liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation . The metabolites of this compound are excreted primarily through the kidneys .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and lungs . This compound interacts with transporters and binding proteins that facilitate its distribution within the body . The localization and accumulation of this compound in specific tissues are influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the nucleus of bacterial cells . In bacterial cells, this compound targets DNA gyrase and topoisomerase IV, which are located in the cytoplasm and associated with the bacterial chromosome . The activity and function of this compound are influenced by its subcellular localization, as it needs to reach its target enzymes to exert its antibacterial effects . Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ibafloxacin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung der Chinolon-Kernstruktur beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Chinolonkerns: Die Synthese beginnt mit der Bildung der Chinolon-Kernstruktur durch eine Cyclisierungsreaktion.
Fluorierung: Die Einführung des Fluoratoms an der 9. Position wird durch eine Fluorierungsreaktion erreicht.
Methylierung: Methylgruppen werden an der 5. und 8. Position durch Methylierungsreaktionen eingeführt.
Carboxylierung: Die Carbonsäuregruppe wird an der 2. Position durch eine Carboxylierungsreaktion eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die chemische Synthese im großen Maßstab unter Verwendung der oben genannten Schritte. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet die Verwendung von fortschrittlichen chemischen Reaktoren und Reinigungstechniken .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ibafloxacin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen eingehen, die zur Bildung oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Chinolon-Kern auftreten und zur Bildung substituierter Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von Halogenierungsmitteln oder Nukleophilen unter kontrollierten Bedingungen.
Hauptsächlich gebildete Produkte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
This compound wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Wird als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Fluorchinolonen verwendet.
Biologie: Untersucht auf seine antibakteriellen Eigenschaften und Wirkmechanismen.
Industrie: Wird bei der Entwicklung neuer antibakterieller Wirkstoffe und Formulierungen eingesetzt.
Wirkmechanismus
This compound übt seine antibakterielle Wirkung aus, indem es das Enzym DNA-Gyrase hemmt, das für die Aufrechterhaltung der superhelikalen Windungen in bakteriellen DNA-Molekülen unerlässlich ist. Diese Hemmung verhindert die DNA-Replikation und -Transkription, was zum Absterben der Bakterienzelle führt. Das primäre molekulare Ziel ist die DNA-Gyrase-Untereinheit A .
Vergleich Mit ähnlichen Verbindungen
Ibafloxacin gehört zur Klasse der Fluorchinolon-Antibiotika, zu der auch andere Verbindungen wie Ciprofloxacin, Levofloxacin und Ofloxacin gehören. Im Vergleich zu diesen ähnlichen Verbindungen ist this compound in seinen spezifischen strukturellen Modifikationen einzigartig, wie z. B. dem Vorhandensein von Methylgruppen an der 5. und 8. Position und einem Fluoratom an der 9. Position. Diese Modifikationen tragen zu seinen unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften bei .
Liste ähnlicher Verbindungen
- Ciprofloxacin
- Levofloxacin
- Ofloxacin
- Norfloxacin
- Moxifloxacin
Die einzigartigen strukturellen Merkmale und die breite Aktivität von this compound machen es zu einer wertvollen Verbindung im Bereich der Veterinärmedizin und zu einem Gegenstand laufender wissenschaftlicher Forschung .
Eigenschaften
IUPAC Name |
7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKRGNXUIRKXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057853 | |
| Record name | Ibafloxacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91618-36-9 | |
| Record name | Ibafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91618-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibafloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091618369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibafloxacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53VPK9R0T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
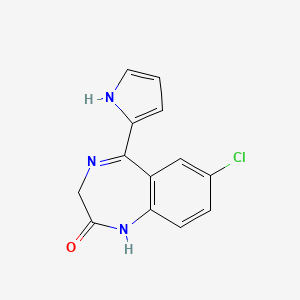
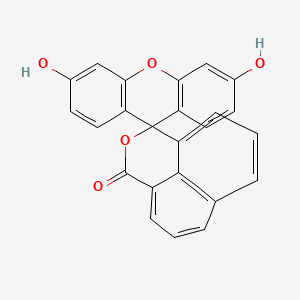
![4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile;dihydrochloride](/img/structure/B1662639.png)
